molecular formula C15H18ClNO4 B12106011 3-Benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride

3-Benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride

Cat. No.: B12106011
M. Wt: 311.76 g/mol
InChI Key: SNVXULYEWYGPGU-UHFFFAOYSA-N
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Description

3-Benzoyloxy-8-azabicyclo[321]octane-2-carboxylic acid;hydrochloride is a chemical compound that belongs to the family of tropane alkaloids

Preparation Methods

The synthesis of 3-Benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure. The stereochemical control can be achieved directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .

Chemical Reactions Analysis

3-Benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a key intermediate in the synthesis of other tropane alkaloids. In biology, it is used to study the structure-activity relationships of tropane derivatives. In medicine, it has been investigated for its potential therapeutic applications, including its use as an anesthetic and in the treatment of certain neurological disorders .

Mechanism of Action

The mechanism of action of 3-Benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets in the body. It exerts its effects by binding to and inhibiting the activity of certain enzymes or receptors. For example, it can block the dopamine transporter protein, leading to increased levels of dopamine in the brain. This action is similar to that of cocaine, which also blocks the dopamine transporter and increases dopamine levels .

Comparison with Similar Compounds

3-Benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride is similar to other tropane alkaloids such as cocaine, ethylbenzoylecgonine, and homocaine. These compounds share a common 8-azabicyclo[3.2.1]octane scaffold but differ in their specific substituents and functional groups.

Properties

IUPAC Name

3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4.ClH/c17-14(18)13-11-7-6-10(16-11)8-12(13)20-15(19)9-4-2-1-3-5-9;/h1-5,10-13,16H,6-8H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVXULYEWYGPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(CC1N2)OC(=O)C3=CC=CC=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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